N1-Aryl Substitution Pattern Differentiation: 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl (VU0080241) in mGluR4 PAM Activity
The target compound bears a 3,5-dimethylphenyl substituent at N1, whereas the well-characterized mGluR4 PAM VU0080241 (CAS 393845-24-4) bears a 2,4-dimethylphenyl group at the same position. In the pyrazolo[3,4-d]pyrimidine mGluR4 PAM series, the N1-aryl substitution pattern is a critical driver of both potency and cooperativity. VU0080241 (2,4-dimethylphenyl, 3-methylpiperidin-1-yl at C4) exhibits an EC50 of 4.6 μM at human mGluR4 and produces an 11.8- to 27-fold leftward shift of the glutamate concentration-response curve [1]. Published structure-activity relationship (SAR) studies demonstrate that altering the methyl substitution pattern on the N1-phenyl ring can reduce or eliminate mGluR4 PAM activity, indicating that the 3,5-dimethylphenyl configuration of the target compound will engage the mGluR4 allosteric site with a distinct pharmacological profile compared to VU0080241 [1].
| Evidence Dimension | mGluR4 positive allosteric modulator potency |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from VU0080241 based on divergent N1-aryl substitution |
| Comparator Or Baseline | VU0080241 (2,4-dimethylphenyl, 3-methylpiperidin-1-yl): EC50 = 4.6 μM; glutamate fold-shift = 11.8–27× |
| Quantified Difference | SAR trend indicates N1-aryl methyl positional isomerism can alter EC50 by >10-fold or abolish activity; exact difference unquantified for target compound |
| Conditions | Human mGluR4 expressed in CHO cells co-expressing Gqi5; calcium mobilization fluorescence assay [1] |
Why This Matters
Researchers studying mGluR4 allosteric modulation cannot assume functional equivalence between the 3,5-dimethylphenyl and 2,4-dimethylphenyl variants; the target compound may exhibit a distinct potency and cooperativity profile relevant for probing SAR or developing biased modulators.
- [1] Niswender CM, Johnson KA, Weaver CD, Jones CK, Xiang Z, Luo Q, Rodriguez AL, Marlo JE, de Paulis T, Thompson AD, Days EL, Nalywajko T, Austin CA, Williams MB, Ayala JE, Williams R, Lindsley CW, Conn PJ. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular Pharmacology. 2008;74(5):1345-1358. doi:10.1124/mol.108.049551. View Source
